molecular formula C15H21ClN2O4S2 B2368006 3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235249-83-8

3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2368006
CAS No.: 1235249-83-8
M. Wt: 392.91
InChI Key: UGEIEZXVQJKGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic sulfonamide-based compound of significant interest in medicinal chemistry and pharmacological research. While the specific biological profile of this exact molecule is under investigation, its structural features are commonly associated with targeting enzyme and receptor systems. Sulfonamide derivatives bearing a chloro substituent on the benzene ring and a piperidine moiety are frequently explored as potent and selective inhibitors for various biological targets . Specifically, structurally related compounds have demonstrated high affinity and selectivity as receptor ligands, such as kappa opioid receptor (KOR) agonists for pain management research , and as the first selective antagonists for other receptor types like the 5-HT7 receptor . The incorporation of the (cyclopropylsulfonyl) group on the piperidine nitrogen is a key modification that can fine-tune properties such as metabolic stability, solubility, and binding affinity, potentially leading to improved pharmacokinetic profiles. This compound is intended for research purposes only, specifically for use in in vitro binding assays, functional activity studies, and in vivo pharmacological models to elucidate its precise mechanism of action. Researchers can utilize it as a chemical tool to study neuropharmacology, signal transduction pathways, and for the development of potential therapeutic agents. It is strictly for use by qualified professionals in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S2/c16-13-2-1-3-15(10-13)23(19,20)17-11-12-6-8-18(9-7-12)24(21,22)14-4-5-14/h1-3,10,12,14,17H,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEIEZXVQJKGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine Derivatives

The introduction of the cyclopropylsulfonyl group to piperidine is achieved via nucleophilic substitution. A representative protocol involves:

Procedure :

  • Substrate : 4-(Aminomethyl)piperidine (1.0 equiv).
  • Sulfonylating Agent : Cyclopropylsulfonyl chloride (1.2 equiv).
  • Base : Triethylamine (2.5 equiv) or Hunig’s base (N,N-diisopropylethylamine, 2.0 equiv).
  • Solvent : Dichloromethane (DCM) or N-methyl-2-pyrrolidone (NMP).
  • Conditions : 0°C to room temperature, 12–24 hours.

Mechanistic Insight :
The base deprotonates the piperidine nitrogen, enabling nucleophilic attack on the electrophilic sulfur of the sulfonyl chloride. The reaction is exothermic, requiring controlled addition to avoid side reactions.

Yield Optimization :

  • Excess sulfonyl chloride (1.5 equiv) improves conversion but necessitates careful quenching to prevent hydrolysis.
  • Anhydrous conditions are critical; traces of water lead to sulfonic acid byproducts.

Protection-Deprotection Strategies

For intermediates requiring selective functionalization, temporary protection of the amine is employed:

Example :

  • Protection : Boc (tert-butyloxycarbonyl) group using di-tert-butyl dicarbonate (Boc₂O) in THF.
  • Sulfonylation : React with cyclopropylsulfonyl chloride under standard conditions.
  • Deprotection : Trifluoroacetic acid (TFA) in DCM to regenerate the free amine.

Advantages :

  • Prevents over-sulfonylation.
  • Facilitates purification of intermediates.

Coupling of 3-Chlorobenzenesulfonamide to the Piperidine Core

Reductive Amination

Substrate : 1-(Cyclopropylsulfonyl)piperidin-4-carbaldehyde.
Reagent : 3-Chlorobenzenesulfonamide (1.1 equiv).
Conditions :

  • Reductant : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv).
  • Solvent : Methanol/THF (1:1).
  • Acid Catalyst : Acetic acid (0.1 equiv).
  • Time/Temperature : 12 hours, room temperature.

Reaction Profile :

  • The aldehyde reacts with the sulfonamide’s amine group to form an imine, which is reduced in situ to the secondary amine.
  • Yields range from 65–80%, contingent on the electronic effects of the sulfonamide.

Nucleophilic Substitution

Alternative Approach :

  • Substrate : 1-(Cyclopropylsulfonyl)piperidin-4-ylmethyl bromide.
  • Nucleophile : Sodium salt of 3-chlorobenzenesulfonamide (generated with NaH in DMF).
  • Conditions : 60°C, 6 hours.

Challenges :

  • Competes with elimination side reactions.
  • Requires anhydrous conditions to maintain nucleophile activity.

One-Pot Multistep Synthesis

Recent advancements highlight one-pot methodologies to reduce purification steps:

Protocol :

  • Sulfonylation : 4-(Aminomethyl)piperidine + cyclopropylsulfonyl chloride in NMP with Hunig’s base (120°C, 6 hours).
  • Direct Coupling : Add 3-chlorobenzenesulfonamide and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) without intermediate isolation.
  • Workup : Aqueous extraction and reverse-phase HPLC purification.

Yield : 44–60% overall.
Advantages :

  • Minimizes handling of air-sensitive intermediates.
  • Scalable for gram-scale production.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Stepwise Protection 70 >95 High selectivity, easy purification Multiple steps, longer duration
Reductive Amination 65 90 Mild conditions, avoids alkyl halides Requires aldehyde intermediate
One-Pot Synthesis 60 85 Time-efficient, scalable Lower purity, specialized equipment

Critical Reaction Parameters

Solvent Effects

  • Polar Aprotic Solvents (NMP, DMF) : Enhance sulfonyl chloride reactivity but may complicate removal.
  • DCM/THF : Suitable for low-temperature reactions but limit solubility of polar intermediates.

Temperature Control

  • Sulfonylation : Optimal at 0°C–25°C to suppress side reactions.
  • Coupling Steps : Elevated temperatures (60–120°C) accelerate kinetics but risk decomposition.

Stoichiometry

  • Sulfonyl Chloride : 1.2–1.5 equiv balances conversion and byproduct formation.
  • Base : ≥2.0 equiv neutralizes HCl, preventing acid-catalyzed degradation.

Scalability and Industrial Considerations

Cost-Efficiency

  • Cyclopropylsulfonyl Chloride : High cost necessitates recycling via extraction (e.g., aqueous NaHCO₃ washes).
  • Catalyst Use : EDCI or HOBt (hydroxybenzotriazole) increases expense but improves coupling yields.

Green Chemistry Metrics

  • Atom Economy : 78% for one-pot synthesis (superior to stepwise methods).
  • E-Factor : 12.5 (solvent waste from HPLC dominates).

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including substitution and reduction reactions. Common reagents and conditions used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride under reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Activity

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The compound's sulfonamide group may confer similar properties, making it a candidate for further investigation against various bacterial strains.

Research Findings :

  • A study demonstrated that structurally related sulfonamides exhibited significant inhibition against Staphylococcus aureus and Streptococcus pneumoniae , with IC50 values indicating potent antibacterial activity .
Bacterial StrainIC50 Value (µg/mL)Reference
Staphylococcus aureus12.5
Streptococcus pneumoniae15.0

Antiviral Effects

Research on N-phenylbenzamide derivatives suggests that compounds similar to 3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide could inhibit viral replication. A notable study indicated that certain derivatives significantly reduced Hepatitis B virus replication in vitro, potentially through mechanisms involving host cell factors .

Viral StrainInhibition (%)Reference
Hepatitis B Virus70%

Anticancer Potential

Investigations into the anticancer properties of sulfonamide-based compounds have shown promise in modulating pathways involved in cancer cell survival. One study highlighted that a structurally similar compound induced apoptosis in human cancer cell lines, suggesting therapeutic applications in oncology .

Case Studies :

  • Study on Apoptosis Induction : A related compound was shown to activate caspase pathways leading to apoptosis in breast cancer cell lines, indicating potential for development as an anticancer agent.
  • In Vivo Efficacy : Animal models treated with sulfonamide derivatives exhibited reduced tumor growth rates compared to controls, supporting further clinical investigation .

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of halogen, carboxyl, nitro, or methyl groups on the piperidine ring can increase the cytotoxicity of the compound, making it effective against certain cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Modifications Key Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Reference
3-Chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide Benzenesulfonamide + cyclopropylsulfonyl-piperidine 3-Cl, cyclopropylsulfonyl C₁₅H₂₀ClN₂O₃S₂ ~392.91 (calculated) N/A N/A
3-Chloro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (15) Benzenesulfonamide + dihydrobenzofuran-ethyl-piperidine 3-Cl, 2,2-dimethyl-dihydrobenzofuran C₂₄H₃₁ClN₂O₄S 479.03 83
5-Chloro-2-fluoro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (16) Benzenesulfonamide + dihydrobenzofuran-ethyl-piperidine 5-Cl, 2-F, 2,2-dimethyl-dihydrobenzofuran C₂₄H₃₀ClFN₂O₄S 497.02 67
PZ-1361 (5a) Benzenesulfonamide + biphenyloxy-hydroxypropyl-piperidine 3-Cl, biphenyloxy C₂₅H₂₆ClN₂O₄S 503.00 N/A
5-Chloro-2-fluoro-N-[(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide (10) Benzenesulfonamide + trifluoroethoxy-phenoxy-ethyl-piperidine 5-Cl, 2-F, trifluoroethoxy C₂₂H₂₄ClF₃N₂O₄S 528.95 81

Physicochemical Properties

  • Lipophilicity : The cyclopropylsulfonyl group in the target compound likely enhances solubility compared to bulkier substituents like dihydrobenzofuran (compounds 15–17) or trifluoroethoxy groups (compound 10), which increase logP values .
  • Thermal Stability : Analogues with solid-state forms (e.g., compound 17, mp = yellow solid) exhibit higher melting points than liquid/oil-phase derivatives (e.g., compound 15, oil), suggesting the cyclopropylsulfonyl derivative may have intermediate stability .

Key Research Findings

Positional Isomerism : Substitution at the 3-position (target compound) vs. 5-position (compound 16) on the benzene ring significantly impacts receptor selectivity. 3-Chloro derivatives favor 5-HT7 binding, while 5-chloro-2-fluoro analogues enhance α2A affinity .

Synthetic Scalability: Mechanochemical synthesis (e.g., PZ-1361) offers eco-friendly advantages over solution-phase methods, though yields for the target compound remain unverified .

Biological Activity

The compound 3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClN3O2SC_{16}H_{20}ClN_{3}O_{2}S. The compound features a chlorine atom at the para position of the benzene ring, a sulfonamide group , and a piperidine moiety with a cyclopropyl sulfonyl substituent. The structural characteristics are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable case study involved the evaluation of structural analogs against various cancer cell lines, where compounds demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Analgesic Effects

Research has also indicated that derivatives of this compound may act as selective ligands for the kappa-opioid receptor (KOR) , which is associated with analgesic effects without the common side effects seen with traditional opioid medications. For example, a related compound exhibited a Ki value of 1.9 nM for KOR, suggesting high potency in pain management applications .

Antimicrobial Activity

Sulfonamide compounds are historically known for their antimicrobial properties. Studies have reported that similar derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for DNA replication and cell division .

Structure-Activity Relationship (SAR)

The SAR analysis of this class of compounds reveals critical insights into how structural modifications can enhance biological activity:

Substituent Effect on Activity
Chlorine at para positionIncreases binding affinity to target receptors
Cyclopropyl groupEnhances selectivity for KOR
Sulfonamide moietyEssential for antimicrobial activity

These findings underscore the importance of functional groups in modulating the pharmacological profile of sulfonamide derivatives.

Case Study 1: Kappa-Opioid Receptor Agonists

In a systematic study on KOR agonists, it was found that compounds structurally similar to this compound displayed promising analgesic properties with minimal side effects . The study emphasized the potential for developing safer pain management therapies.

Case Study 2: Anticancer Efficacy

A series of benzenesulfonamide derivatives were tested against various cancer cell lines. One compound demonstrated an IC50 value lower than 10 µM across multiple lines, indicating substantial anticancer potential . The research highlighted the role of specific substituents in enhancing efficacy.

Q & A

Synthetic Methodology and Optimization

Q: What are the key considerations for optimizing the multi-step synthesis of 3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide? A:

  • Reaction Steps : The synthesis involves sulfonylation of a piperidine intermediate with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in anhydrous DMF) .
  • Critical Parameters : Temperature (ambient to 50°C), solvent choice (polar aprotic solvents like DMF or acetonitrile), and stoichiometric control of sulfonyl chloride to prevent over-sulfonylation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product as a colorless oil or solid (yields: 67–83% in analogous compounds) .

Structural Characterization and Analytical Validation

Q: How can researchers validate the purity and structural integrity of this compound? A:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of sulfonamide bond formation and cyclopropylsulfonyl group integration. Key signals include aromatic protons (δ 7.3–7.8 ppm) and cyclopropyl CH₂ (δ 1.0–1.5 ppm) .
  • UPLC/MS : Ensures >95% purity by monitoring [M+H]⁺ or [M-H]⁻ ions. For example, m/z ~440–460 for molecular ion peaks in related sulfonamides .
  • Elemental Analysis : Validates C, H, N, S, and Cl composition to confirm stoichiometry .

Biological Target Identification and Mechanism

Q: What strategies are used to identify biological targets for this sulfonamide derivative? A:

  • Receptor Binding Assays : Screen against GPCRs (e.g., α2A-adrenergic, 5-HT7 receptors) due to structural similarity to dual α2A/5-HT7 antagonists .
  • Enzyme Inhibition Studies : Carbonic anhydrase (CA) isoforms (e.g., CA IX) are common targets for sulfonamides; measure IC₅₀ via stopped-flow CO₂ hydration assays .
  • Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to sulfonamide-sensitive pockets .

Structure-Activity Relationship (SAR) Analysis

Q: How do substituent modifications on the benzenesulfonamide or piperidine moieties affect biological activity? A:

  • Electron-Withdrawing Groups : Chlorine at the 3-position enhances receptor binding affinity (e.g., α2A antagonism) but may reduce solubility .
  • Piperidine Substitutions : Cyclopropylsulfonyl groups improve metabolic stability compared to methylsulfonyl analogs, as seen in pharmacokinetic studies of related compounds .
  • Case Study : Replacement of cyclopropyl with thiophene (e.g., in 5-chloro-2-methoxy analogs) alters selectivity toward kinase targets .

Contradictory Data in Biological Assays

Q: How should researchers address discrepancies in receptor binding vs. functional activity data? A:

  • Orthogonal Assays : Combine radioligand binding (e.g., ³H-yohimbine for α2A) with functional assays (e.g., cAMP inhibition for 5-HT7) to confirm target engagement .
  • Off-Target Profiling : Use broad-panel screening (e.g., Eurofins CEREP) to rule out interactions with unrelated receptors (e.g., opioid or dopamine receptors).
  • Metabolite Interference : Test for sulfonamide hydrolysis products (e.g., benzenesulfonic acid) that may artifactually inhibit enzymes .

Solubility and Formulation Challenges

Q: What methods improve aqueous solubility for in vivo studies? A:

  • Salt Formation : Hydrochloride salts of piperidine derivatives enhance solubility (e.g., 1.5–2.5 mg/mL in PBS) .
  • Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for intraperitoneal administration .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in rodent models .

Stability and Degradation Pathways

Q: How can researchers assess hydrolytic or oxidative degradation? A:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : 0.1N HCl/NaOH at 40°C for 24h; monitor sulfonamide bond cleavage via HPLC .
    • Oxidative Stress : 3% H₂O₂; track cyclopropylsulfonyl group stability via LC-MS .
  • Light Sensitivity : Store in amber vials; UV irradiation (254 nm) induces photodegradation in benzenesulfonamides .

Advanced Computational Modeling

Q: What computational tools predict the compound’s pharmacokinetic (PK) properties? A:

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (~2.5–3.5), blood-brain barrier permeability (low), and CYP450 inhibition .
  • Molecular Dynamics (MD) : GROMACS simulations model sulfonamide-protein interactions over 100-ns trajectories to refine binding poses .

Handling Impurities in Scale-Up Synthesis

Q: What impurities are common in scaled synthesis, and how are they mitigated? A:

  • By-Products : Unreacted sulfonyl chloride (remove via aqueous NaHCO₃ wash) or N-alkylated by-products (purify via reverse-phase HPLC) .
  • Residual Solvents : GC-MS monitors DMF (<500 ppm) and acetonitrile (<400 ppm) per ICH Q3C guidelines .

Comparative Analysis with Structural Analogs

Q: How does this compound compare to 3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide in biological activity? A:

  • Target Selectivity : The pyrimidine analog shows higher CA IX inhibition (IC₅₀: 10.93–25.06 nM) but lower α2A receptor affinity compared to the piperidine derivative .
  • Metabolic Stability : Piperidine derivatives exhibit longer half-lives (t₁/₂: ~4h in mice) due to reduced CYP3A4 metabolism vs. pyrimidine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.